3-Hydroxy-3,3-diphenylpropanenitrile
CAS No.: 3531-23-5
Cat. No.: VC11691607
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3531-23-5 |
|---|---|
| Molecular Formula | C15H13NO |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 3-hydroxy-3,3-diphenylpropanenitrile |
| Standard InChI | InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2 |
| Standard InChI Key | OSGUMQGPGBZSGN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group (-OH), and a nitrile group (-CN). This configuration creates a sterically crowded environment that influences its physicochemical properties and reactivity. The molecular weight of 3-hydroxy-3,3-diphenylpropanenitrile is calculated as 223.27 g/mol, derived from its formula C₁₅H₁₃NO .
Key structural features include:
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Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding.
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Nitrile group: Provides sites for nucleophilic substitution or reduction reactions.
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Phenyl rings: Contribute to hydrophobicity and π-π stacking interactions.
Comparative analysis with related compounds reveals distinct differences:
Synthesis and Manufacturing
The synthesis of 3-hydroxy-3,3-diphenylpropanenitrile can be inferred from methodologies used for analogous nitriles. A patent describing the preparation of N-methyl-3,3-diphenylpropylamine (CN101575297B) outlines a multi-step process involving:
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Friedel-Crafts alkylation: Cinnamonitrile reacts with benzene in the presence of AlCl₃ to form 3,3-diphenylpropionitrile .
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Functional group modification: While the patent focuses on catalytic hydrogenation to produce amines, hydroxylation of the nitrile intermediate could theoretically occur via:
Experimental conditions for hydroxylation remain unspecified in available literature, but typical nitrile reactions suggest the following parameters:
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Temperature: 80–120°C
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Catalysts: Transition metals (Ni, Pd) or Lewis acids
Physicochemical Properties
Data extrapolated from structurally similar compounds provides preliminary insights:
The compound’s flash point is expected to exceed 230°C, similar to 3-hydroxy-3-phenylpropionitrile , making it relatively stable under standard handling conditions.
Applications in Organic Synthesis
3-Hydroxy-3,3-diphenylpropanenitrile serves as a versatile intermediate due to its dual functionality:
Pharmaceutical Precursor
The nitrile group can be reduced to amines or hydrolyzed to carboxylic acids, enabling the synthesis of:
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Antidepressants: Structural analogs of diphenylpropylamines .
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Anti-inflammatory agents: Hydroxyl group facilitates interactions with cyclooxygenase enzymes .
Polymer Chemistry
The compound’s rigidity and functional groups make it suitable for:
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High-performance thermosets via cross-linking reactions.
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Monomers for specialty polyamides or polyurethanes.
Future Research Directions
Key gaps in knowledge include:
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Synthetic optimization: Developing efficient hydroxylation methods for nitriles.
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Biological profiling: Systematic screening for antimicrobial, anticancer, or neurological activity.
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Material science applications: Investigating dielectric properties for electronic applications.
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